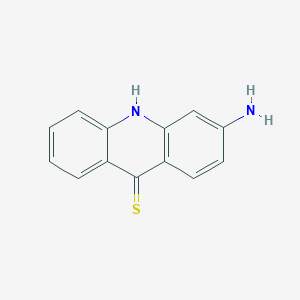

3-amino-10H-acridine-9-thione

Übersicht

Beschreibung

NSC680434, auch bekannt als 3-Aminothioacridon, ist ein selektiver Inhibitor der cyclin-abhängigen Kinase 4 (CDK4). Diese Verbindung hat signifikante neuroprotektive und Antitumor-Effekte gezeigt. Sie wird hauptsächlich in der wissenschaftlichen Forschung eingesetzt, um neurodegenerative Erkrankungen und Krebs zu untersuchen .

2. Herstellungsmethoden

Synthesewege und Reaktionsbedingungen: Die Synthese von NSC680434 beinhaltet die Reaktion von 3-Aminoacridon mit Thioharnstoff unter bestimmten Bedingungen. Die Reaktion erfordert typischerweise ein Lösungsmittel wie Ethanol und wird bei erhöhten Temperaturen durchgeführt, um die Bildung der Thioacridonstruktur zu erleichtern.

Industrielle Produktionsmethoden: Obwohl detaillierte industrielle Produktionsmethoden nicht leicht verfügbar sind, kann der Syntheseprozess durch Optimierung der Reaktionsbedingungen, wie z. B. Temperatur, Lösungsmittelwahl und Reaktionszeit, hochskaliert werden, um eine hohe Ausbeute und Reinheit der Verbindung zu gewährleisten .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of NSC680434 involves the reaction of 3-aminoacridone with thiourea under specific conditions. The reaction typically requires a solvent such as ethanol and is carried out at elevated temperatures to facilitate the formation of the thioacridone structure.

Analyse Chemischer Reaktionen

Arten von Reaktionen: NSC680434 unterliegt hauptsächlich Substitutionsreaktionen aufgrund des Vorhandenseins der Amino- und Thiogruppen. Diese Reaktionen können durch verschiedene Reagenzien und Bedingungen gefördert werden.

Häufige Reagenzien und Bedingungen:

Oxidation: NSC680434 kann in Gegenwart von Oxidationsmitteln wie Wasserstoffperoxid oder Kaliumpermanganat Oxidationsreaktionen eingehen.

Reduktion: Reduktionsreaktionen können mit Reduktionsmitteln wie Natriumborhydrid oder Lithiumaluminiumhydrid durchgeführt werden.

Substitution: Substitutionsreaktionen können durch Verwendung von Halogenierungsmitteln oder Nucleophilen unter geeigneten Bedingungen gefördert werden.

Hauptprodukte: Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den verwendeten Reagenzien und Bedingungen ab. So kann die Oxidation zur Bildung von Sulfoxiden oder Sulfonen führen, während die Reduktion Amine oder Thiole ergeben kann .

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry Applications

3-Amino-10H-acridine-9-thione has emerged as a promising candidate in cancer research due to its role as a selective inhibitor of cyclin-dependent kinase 4 (CDK4). This enzyme is pivotal in cell cycle regulation, and its inhibition can lead to cell cycle arrest and apoptosis in cancer cells. The compound's mechanism involves binding to the active site of CDK4, effectively disrupting uncontrolled cell proliferation, which is a hallmark of cancer .

Key Findings:

- Inhibition of CDK4 : Research indicates that this compound selectively inhibits CDK4, leading to G1 phase cell cycle arrest .

- Potential in Neuroprotection : Studies have shown that this compound may also exhibit neuroprotective effects, making it relevant for research into neurodegenerative diseases such as Alzheimer's .

Material Science Applications

In the realm of material science, this compound has been utilized in the development of luminescent materials. Its structural properties allow it to be incorporated into organic light-emitting diodes (OLEDs) and thermally activated delayed fluorescence (TADF) emitters.

Notable Developments:

- TADF Emitters : The compound has been used to create deep-blue TADF emitters by modifying peripheral groups on the carbazole ring to enhance donor strength. This results in improved efficiency in OLED applications.

- Fluorescent Properties : Research indicates that acridine derivatives, including this compound, possess excellent lightfastness properties, making them suitable for various photonic applications .

Biochemical Interactions

The biochemical interactions of this compound with biomolecules have been extensively studied. Its ability to intercalate DNA enhances its anticancer properties by disrupting DNA replication and transcription processes.

Mechanisms of Action:

- DNA Intercalation : The compound's structural similarity to other acridine derivatives allows it to intercalate between DNA base pairs, potentially leading to cytotoxic effects on cancer cells .

- Protein Interactions : Research suggests that this compound may interact with various proteins involved in signaling pathways, further enhancing its therapeutic potential .

Wirkmechanismus

NSC680434 exerts its effects by selectively inhibiting cyclin-dependent kinase 4 (CDK4). This inhibition disrupts the cell cycle, leading to cell cycle arrest and apoptosis in cancer cells. The compound also alleviates kainic acid-induced apoptosis in cerebellar granule neurons, making it useful in the study of neurodegenerative diseases .

Vergleich Mit ähnlichen Verbindungen

Thioacridone (NSC521164): Another selective inhibitor of cyclin-dependent kinase 4 with similar antitumor effects.

Oxindole: A compound with inhibitory effects on cyclin-dependent kinase 4, though with different structural properties.

Uniqueness: NSC680434 is unique due to its high selectivity for cyclin-dependent kinase 4 and its dual neuroprotective and antitumor effects. This makes it a valuable compound for research in both cancer and neurodegenerative diseases .

Biologische Aktivität

3-Amino-10H-acridine-9-thione, also known as NSC680434, is a sulfur-containing heterocyclic compound that has garnered significant attention in medicinal chemistry due to its diverse biological activities. This compound is primarily studied for its potential applications in oncology and neurodegenerative diseases, particularly as a selective inhibitor of cyclin-dependent kinase 4 (CDK4). Its unique structure, characterized by an acridine core with amino and thione functional groups, contributes to its reactivity and biological significance.

The biological activity of this compound can be attributed to several mechanisms:

- Inhibition of CDK4 : The compound selectively inhibits CDK4, a key regulator of the cell cycle, leading to cell cycle arrest in the G1 phase and preventing uncontrolled cell proliferation. This mechanism positions it as a potential candidate for cancer therapeutics.

- DNA Intercalation : Similar to other acridine derivatives, this compound can intercalate into DNA. This interaction disrupts DNA replication and transcription processes, contributing to its cytotoxic effects on cancer cells.

- Modulation of Cellular Signaling : The compound influences various cellular processes by interacting with proteins involved in signaling pathways, which may enhance its therapeutic potential against different diseases .

Biological Activities

Research indicates that this compound exhibits a range of biological activities:

- Antitumor Activity : The compound has shown significant antitumor effects in various cancer cell lines. Its ability to induce apoptosis and inhibit cell proliferation makes it a promising agent in cancer treatment .

- Neuroprotective Effects : Preliminary studies suggest that it may have protective effects against neurodegenerative diseases, potentially through mechanisms involving oxidative stress reduction and modulation of neuroinflammatory responses.

- Antimicrobial Properties : Some studies have indicated potential antimicrobial activity, although this area requires further investigation to establish efficacy and mechanisms .

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

- Anticancer Studies : In vitro studies demonstrated that treatment with this compound resulted in significant inhibition of proliferation in various cancer cell lines. For instance, IC50 values against human breast cancer cells were reported at nanomolar concentrations, indicating potent anticancer activity .

- Mechanistic Studies : Research utilizing molecular docking simulations has elucidated the binding interactions between this compound and CDK4, providing insights into its inhibitory action at the molecular level. These findings support the development of this compound as a targeted therapeutic agent in oncology.

Data Table: Summary of Biological Activities

Eigenschaften

IUPAC Name |

3-amino-10H-acridine-9-thione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10N2S/c14-8-5-6-10-12(7-8)15-11-4-2-1-3-9(11)13(10)16/h1-7H,14H2,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LHMSGVQQFOFVAP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=S)C3=C(N2)C=C(C=C3)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10N2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60394371 | |

| Record name | 3-amino-10H-acridine-9-thione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60394371 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

226.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

129821-08-5 | |

| Record name | 3-Aminothioacridone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0129821085 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Amino-9(10H)-thioacridone | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=680434 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-amino-10H-acridine-9-thione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60394371 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.